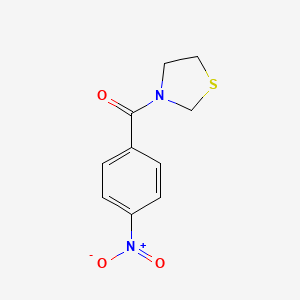
(4-Nitrophenyl)-(1,3-thiazolidin-3-yl)methanone
説明
(4-Nitrophenyl)-(1,3-thiazolidin-3-yl)methanone is an organic compound that features a nitrophenyl group attached to a thiazolidinyl methanone structure
特性
IUPAC Name |
(4-nitrophenyl)-(1,3-thiazolidin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c13-10(11-5-6-16-7-11)8-1-3-9(4-2-8)12(14)15/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEFHTUNNALUDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)-(1,3-thiazolidin-3-yl)methanone typically involves the reaction of 4-nitrobenzaldehyde with thiazolidine-2-thione in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(4-Nitrophenyl)-(1,3-thiazolidin-3-yl)methanone undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with reagents such as amines or thiols.
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol or ethanol, or hydrogen gas with a palladium catalyst.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Reduction: 4-Aminophenyl-(1,3-thiazolidin-3-yl)methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (4-Nitrophenyl)-(1,3-thiazolidin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine
Its thiazolidinone moiety is known for its biological activity, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties .
作用機序
The biological activity of (4-Nitrophenyl)-(1,3-thiazolidin-3-yl)methanone is primarily due to its ability to interact with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The thiazolidinone ring can bind to enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
- (4-Nitrophenyl)(piperazino)methanone
- (4-Methoxyphenyl)(4-nitrophenyl)methanone
- Methoxy(4-nitrophenyl)methanol
Uniqueness
(4-Nitrophenyl)-(1,3-thiazolidin-3-yl)methanone is unique due to the presence of both a nitrophenyl group and a thiazolidinone ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The thiazolidinone ring, in particular, is known for its biological activity, which is not commonly found in other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


